[4-[(Z)-2-benzamido-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
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Overview
Description
[4-[(Z)-2-benzamido-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-2-benzamido-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an appropriate amine under basic conditions to form the benzamido group.
Introduction of the Methoxyanilino Group: This step involves the reaction of 4-methoxyaniline with an appropriate acylating agent to introduce the methoxyanilino group.
Formation of the Prop-1-enyl Group: This step involves the reaction of an appropriate aldehyde with an amine to form the prop-1-enyl group.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-[(Z)-2-benzamido-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology
In biology, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions, protein binding, and other biological processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-[(Z)-2-benzamido-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
[4-[(Z)-2-benzamido-3-(4-bromoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate: This compound is similar in structure but contains a bromo group instead of a methoxy group.
Ethyl 2-[(4-methoxyphenyl)amino]acetate: This compound shares the methoxyphenyl group but has a different overall structure.
Uniqueness
The uniqueness of [4-[(Z)-2-benzamido-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
[4-[(Z)-2-benzamido-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-17(29)34-23-14-9-18(16-24(23)33-3)15-22(28-25(30)19-7-5-4-6-8-19)26(31)27-20-10-12-21(32-2)13-11-20/h4-16H,1-3H3,(H,27,31)(H,28,30)/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXMWWIAPMETAS-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)NC2=CC=C(C=C2)OC)\NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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